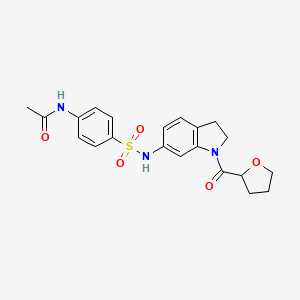

N-(4-(N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide

Description

The compound N-(4-(N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative featuring a tetrahydrofuran (THF)-carbonyl-indoline moiety linked via a sulfamoyl bridge to a phenylacetamide group. The THF ring and indoline core may enhance metabolic stability and target binding compared to simpler aromatic systems.

Properties

IUPAC Name |

N-[4-[[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-14(25)22-16-6-8-18(9-7-16)30(27,28)23-17-5-4-15-10-11-24(19(15)13-17)21(26)20-3-2-12-29-20/h4-9,13,20,23H,2-3,10-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCDCJQOLIPPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of indolin derivatives with sulfamoyl and acetamide functionalities. The structural formula showcases the presence of a tetrahydrofuran moiety, which may contribute to its biological properties. The synthesis pathway typically involves:

- Formation of Indoline Derivative : Starting from commercially available indole derivatives.

- Sulfamoylation : Introduction of the sulfamoyl group to enhance solubility and biological activity.

- Acetylation : Final modification to yield the acetamide derivative.

The biological activity of this compound can be attributed to several mechanisms:

- Anticonvulsant Activity : Similar compounds have been shown to exhibit anticonvulsant properties by modulating voltage-sensitive sodium channels, which are critical in neuronal excitability .

- Antimicrobial Properties : The sulfamoyl group is known for its antibacterial activity, suggesting potential effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in preclinical studies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

-

Anticonvulsant Efficacy :

In a study evaluating various N-acetamide derivatives, it was found that those with indole and tetrahydrofuran moieties displayed enhanced anticonvulsant activity compared to standard treatments. The mechanism involved modulation of sodium channels, leading to decreased neuronal excitability . -

Antimicrobial Assessment :

A series of analogs were screened against common bacterial pathogens. The presence of the sulfamoyl group significantly improved antimicrobial efficacy, demonstrating potential for development as antibiotic agents . -

Inflammation Models :

In animal models, compounds similar to this compound exhibited marked reductions in inflammation markers, suggesting a pathway for therapeutic use in inflammatory diseases .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-(4-(N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide exhibit dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are critical in inflammatory pathways. Such dual inhibitors have shown promise in reducing inflammation in various models of disease .

Anticancer Properties

Studies have demonstrated that derivatives of indoline compounds can exhibit cytotoxic effects against cancer cell lines. For instance, the introduction of specific substituents has been linked to enhanced potency against K562 leukemia cells and HepG2 liver cancer cells . The structure-activity relationship (SAR) studies suggest that modifications at the N-1 position significantly influence the anticancer activity of these compounds.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.03 |

| HepG2 | 0.05 |

| HUVEC | 0.92 |

These results indicate a selective cytotoxicity towards cancer cells compared to normal endothelial cells .

In Vivo Studies

Preliminary in vivo studies suggest that this compound can reduce tumor growth in xenograft models, showcasing its potential as an anticancer agent. Further investigations are necessary to elucidate its pharmacokinetics and long-term effects.

Conclusion and Future Directions

This compound presents a promising avenue for drug development due to its multifaceted biological activities, particularly in anti-inflammatory and anticancer applications. Future research should focus on optimizing its chemical structure for enhanced efficacy and reduced toxicity while exploring additional therapeutic targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Linkages

The compound shares core features with N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9), which contains a methoxyphenyl-sulfamoyl-phenylacetamide framework . Key differences include:

- Substituent on the sulfamoyl group : The target compound substitutes the methoxyphenyl group in CAS 19837-89-9 with a THF-carbonyl-indoline moiety.

- Impact on solubility and bioavailability : The THF ring may improve water solubility compared to methoxy groups, while the indoline core could enhance lipophilicity and membrane permeability.

Heterocyclic Sulfamoyl Derivatives

Compounds such as CF2–CF7 (e.g., 2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ) from Journal of Engineering and Applied Sciences (2019) feature sulfamoyl groups linked to heterocycles (isoxazole, thiazole, pyridine) . Comparative analysis:

- Functional groups : The acetamide terminus in the target compound contrasts with the dioxoisoindoline-pentanamide chains in CF2–CF7, which may influence binding kinetics.

Comparative Data Table

Q & A

Q. Methodological Approach :

- NMR Spectroscopy :

- IR Spectroscopy : Key peaks for amide (C=O stretch at ~1650 cm⁻¹) and sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Q. Strategy :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on sulfamoyl and acetamide moieties for hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets and identify key residue interactions .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Q. Methodological Framework :

Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for variables like serum concentration .

Metabolic Stability Tests : Evaluate hepatic microsomal stability (e.g., human liver microsomes, 1 µM compound) to rule out metabolite interference .

Orthogonal Validation : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Advanced: What strategies are effective for developing derivatives with enhanced potency?

Q. Approach :

- Bioisosteric Replacement : Substitute tetrahydrofuran with oxetane to improve metabolic stability .

- Fragment-Based Design : Screen fragments (e.g., from Enamine REAL Space) targeting the sulfamoyl-binding pocket .

- SAR Analysis : Prioritize modifications at the indoline C6 position based on CoMFA models .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Q. Solutions :

- Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm, PDI <0.1) to enhance bioavailability .

- Co-Solvent Systems : Optimize PEG-400/water (70:30 v/v) for intravenous administration .

Advanced: What methodologies identify novel biological targets for this compound?

Q. Workflow :

Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes .

CRISPR-Cas9 Screens : Perform genome-wide knockout screens in cancer cell lines (e.g., HCT-116) .

Phosphoproteomics : Quantify kinase inhibition via LC-MS/MS (e.g., TiO₂ enrichment for phosphopeptides) .

Advanced: How to evaluate the compound’s efficacy in combination therapies?

Q. Protocol :

- Synergy Analysis : Use Chou-Talalay method (CompuSyn software) to calculate combination indices (CI) .

- In Vivo Models : Test alongside checkpoint inhibitors (e.g., anti-PD-1) in syngeneic mouse models .

- Transcriptomics : Profile RNA-seq data post-treatment to identify pathway crosstalk .

Advanced: What analytical methods are critical for quantifying the compound in complex matrices?

Q. Techniques :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. LOD: 0.1 ng/mL .

- Microsomal Incubations : Monitor degradation via UV-HPLC (λ = 254 nm) over 60 minutes .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.